tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the bromomethyl and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the isoquinoline core or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacetate
- tert-Butyl 4-bromobutyrate
Uniqueness
What sets tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate apart from similar compounds is its isoquinoline core, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24BrNO2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c1-5-14-12(10-18)6-7-13-11-19(9-8-15(13)14)16(20)21-17(2,3)4/h6-7H,5,8-11H2,1-4H3 |
InChI Key |
IPAFEIWTGZLCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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